

# Preclinical Pharmacology of **ONC213**: A Technical Guide

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## **Compound of Interest**

Compound Name: **ONC213**

Cat. No.: **B13145634**

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## Abstract

**ONC213**, an orally active imipridone analog, has demonstrated significant preclinical anti-leukemic activity, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical pharmacology of **ONC213**, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The core of **ONC213**'s activity lies in its ability to induce mitochondrial stress and suppress oxidative phosphorylation, offering a promising therapeutic avenue for cancers reliant on this metabolic pathway.

## Mechanism of Action

**ONC213** exerts its anti-cancer effects through a novel mechanism targeting mitochondrial metabolism. The primary target of **ONC213** is  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.<sup>[1][2][3]</sup> Inhibition of  $\alpha$ -KGDH by **ONC213** leads to a cascade of downstream events culminating in apoptosis of cancer cells.<sup>[1][2]</sup>

The proposed mechanism of action involves several key steps:

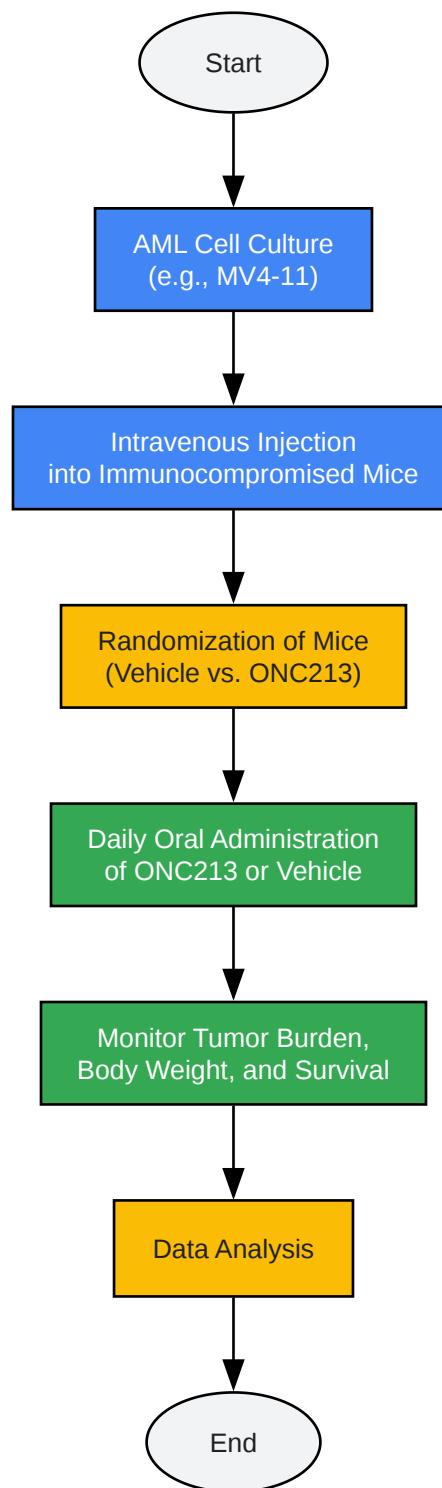
- Inhibition of  $\alpha$ -KGDH: **ONC213** directly inhibits the activity of  $\alpha$ -KGDH, leading to an accumulation of  $\alpha$ -ketoglutarate.<sup>[1][2][3]</sup>

- Suppression of Oxidative Phosphorylation (OXPHOS): The inhibition of the TCA cycle disrupts the electron transport chain, leading to a significant suppression of mitochondrial respiration and OXPHOS.[1][2][3]
- Induction of Mitochondrial Stress: The impairment of mitochondrial function triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ).[1]
- Inhibition of Protein Translation: The mitochondrial stress response leads to a general suppression of de novo protein synthesis.[1]
- Downregulation of MCL-1: Notably, **ONC213** treatment results in the reduced translation of the anti-apoptotic protein MCL-1, a key factor in cancer cell survival and resistance to therapy.[1][3][4]
- Induction of Apoptosis: The combination of suppressed energy production and decreased levels of anti-apoptotic proteins like MCL-1 ultimately drives cancer cells into apoptosis.[1][2]

This mechanism is particularly effective against AML cells that are highly dependent on OXPHOS for their energy needs.[1] Furthermore, **ONC213** has shown the ability to resensitize venetoclax-resistant AML cells to treatment, highlighting its potential in combination therapies. [4][5][6]

## Signaling Pathway

The signaling cascade initiated by **ONC213** is centered on the disruption of mitochondrial function. The following diagram illustrates the key events in the **ONC213** signaling pathway.



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